molecular formula C8H4BrClN2O2 B13917496 4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B13917496
M. Wt: 275.48 g/mol
InChI Key: PGUBBYABYNRPTI-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves the bromination and chlorination of pyrrolo[2,3-c]pyridine derivatives. One common method involves the addition of bromine and chlorine to the pyrrolo[2,3-c]pyridine core under controlled conditions. For example, the compound can be synthesized by adding liquid bromine to a solution of 4-chloro-7-azaindole in dichloromethane at 0°C, followed by the addition of acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar bromination and chlorination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine

Uniqueness

4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the pyrrolo[2,3-c]pyridine core makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

4-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-6-3-1-4(8(13)14)12-5(3)2-11-7(6)10/h1-2,12H,(H,13,14)

InChI Key

PGUBBYABYNRPTI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=CN=C(C(=C21)Br)Cl)C(=O)O

Origin of Product

United States

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